molecular formula C22H27N3O3 B251474 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B251474
M. Wt: 381.5 g/mol
InChI Key: FUVDXLPYJGHVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAA belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the inhibition of the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide also interacts with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has various advantages and limitations for lab experiments. One of the advantages is its potential therapeutic applications in various diseases. 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to have low toxicity levels in animal studies. However, one of the limitations is the lack of clinical studies on its safety and efficacy in humans.

Future Directions

There are various future directions for the study of 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One of the future directions is the investigation of its potential therapeutic applications in cancer. 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have anticancer properties in various preclinical studies, and further studies are needed to evaluate its efficacy in humans. Another future direction is the investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have neuroprotective properties in animal studies, and further studies are needed to evaluate its efficacy in humans.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves the reaction of 3-methylphenol with 4-(4-chlorobenzoyl)piperazine in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with N-(4-aminophenyl)acetamide. The final product is obtained after purification and characterization.

Scientific Research Applications

2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, neurological disorders, and inflammation.

properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O3/c1-3-22(27)25-13-11-24(12-14-25)19-9-7-18(8-10-19)23-21(26)16-28-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,23,26)

InChI Key

FUVDXLPYJGHVRI-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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